

Dimethyl Glutaconate: A Versatile Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dimethyl glutaconate*

Cat. No.: *B041789*

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Dimethyl glutaconate is emerging as a highly versatile and valuable precursor in organic synthesis, enabling the efficient construction of a diverse array of complex molecules relevant to pharmaceutical and materials science research. This technical guide provides an in-depth overview of its applications, complete with detailed experimental protocols, quantitative data, and mechanistic insights for researchers, scientists, and drug development professionals.

Core Applications and Synthetic Utility

Dimethyl glutaconate, a diester characterized by the chemical formula C7H10O4, serves as a key building block in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.^{[1][2][3]} Its unique structural features, including a reactive α,β -unsaturated system and acidic methylene protons, make it an ideal substrate for several important transformations.

Key synthetic applications include its use in the synthesis of phenanthridinones, 3-substituted glutarate diesters, and a range of substituted aromatic compounds. It is particularly effective as a Michael acceptor and participates in Diels-Alder reactions, further expanding its synthetic utility.^[4]

Spectroscopic and Physical Properties

A thorough understanding of the physical and spectroscopic properties of **dimethyl glutaconate** is essential for its effective use in synthesis.

Property	Value
Molecular Formula	C7H10O4
Molecular Weight	158.15 g/mol [1] [2]
CAS Number	5164-76-1 [1] [2]
Appearance	Colorless oil
Density	1.124 g/mL at 20 °C [3]
Refractive Index	n20/D 1.452 [3]

Spectroscopic Data:

While a comprehensive public database of the NMR and IR spectra for **dimethyl glutaconate** is not readily available, typical chemical shifts and absorption bands can be predicted based on its structure. The mass spectrum shows a molecular ion peak [M]⁺ at m/z 158.05791.[\[5\]](#)

Key Synthetic Transformations: Experimental Protocols and Data

This section details the experimental procedures for key reactions utilizing **dimethyl glutaconate** as a precursor, providing quantitative data to facilitate reproducibility and optimization.

Synthesis of Phenanthridinones via Michael Addition and Cyclization

Dimethyl glutaconate reacts with α,β -unsaturated carbonyl compounds in a base-catalyzed domino reaction to afford phenanthridinones in excellent yields. The reaction proceeds through an initial Michael addition, followed by a series of cyclization and aromatization steps.[\[6\]](#)

General Experimental Protocol:

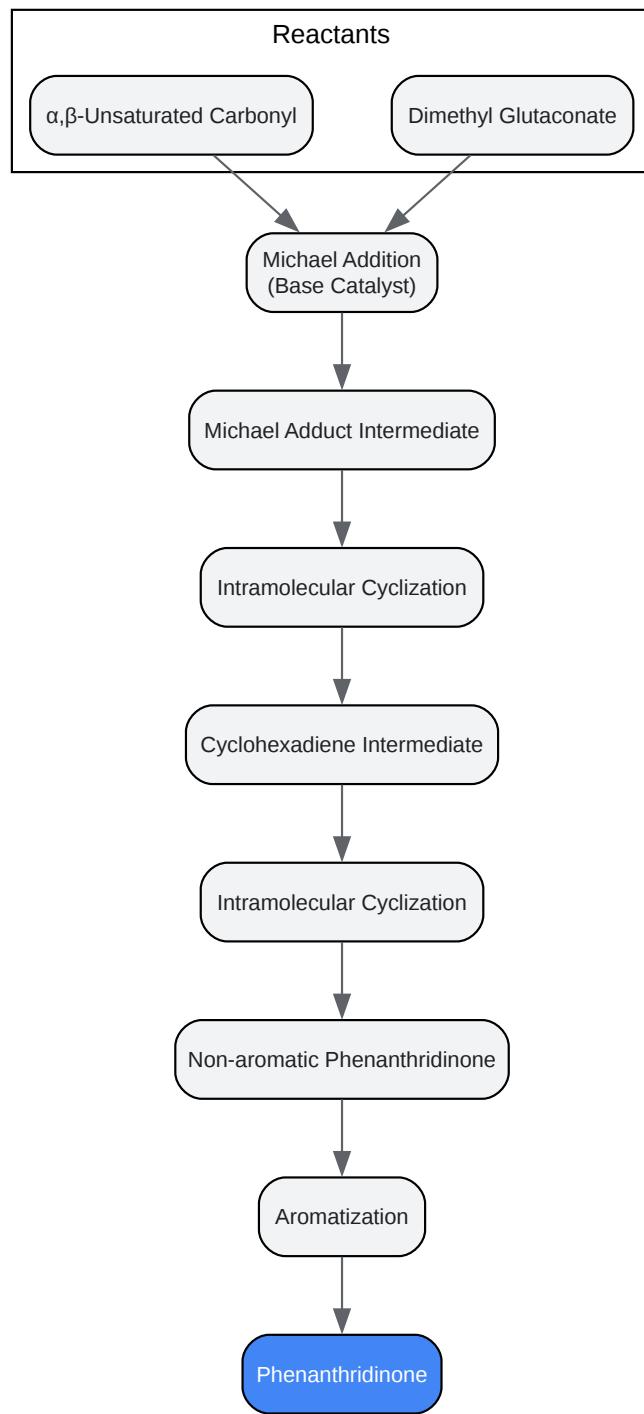
To a solution of the α,β -unsaturated carbonyl compound (1.0 equiv) and **dimethyl glutaconate** (1.2 equiv) in methanol, a catalytic amount of a suitable base (e.g., sodium methoxide) is

added at room temperature. The reaction mixture is stirred until completion, as monitored by thin-layer chromatography. The product is then isolated and purified using standard techniques such as crystallization or column chromatography.

Entry	α,β -Unsaturated Carbonyl	Product	Yield (%)
1	Cyclohexenone	Phenanthridinone derivative A	>90%
2	Chalcone	Phenanthridinone derivative B	>90%

Note: Specific yields are dependent on the substrate and reaction conditions.

Domino Synthesis of Phenanthridinones

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Caption: Reaction pathway for the synthesis of phenanthridinones.

Heck-Matsuda Arylation for the Synthesis of 3-Arylglutaconic Acid Derivatives

A direct palladium-catalyzed arylation of **dimethyl glutaconate** at the 3-position has been developed using arenediazonium tosylates as the aryl source.^{[7][8]} This method provides a versatile and efficient route to 3-arylglutaconic acid derivatives, which are valuable Michael acceptors.^[8]

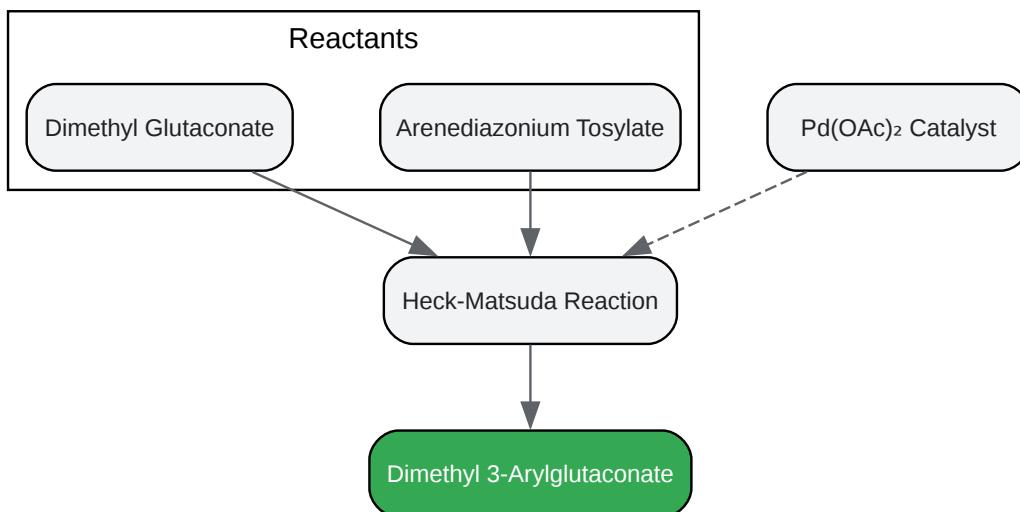
General Experimental Protocol:

In a typical procedure, a mixture of **dimethyl glutaconate** (1.0 equiv), the arenediazonium tosylate (1.2 equiv), and a palladium(II) acetate catalyst (2-5 mol%) in a suitable solvent such as methanol is stirred at room temperature. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is worked up, and the product is purified by column chromatography.

Entry	Arenediazonium Tosylate	Product	Yield (%)
1	4-Methylbenzenediazonium tosylate	Dimethyl 3-(p-tolyl)glutaconate	85%
2	4-Methoxybenzenediazonium tosylate	Dimethyl 3-(4-methoxyphenyl)glutaconate	82%
3	4-Chlorobenzenediazonium tosylate	Dimethyl 3-(4-chlorophenyl)glutaconate	78%

Note: Yields are for the isolated arylated product.

Heck-Matsuda Arylation of Dimethyl Glutaconate

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Caption: Synthesis of 3-arylglutaconates via Heck-Matsuda arylation.

Michael Addition Reactions

As a classic Michael acceptor, **dimethyl glutaconate** readily undergoes conjugate addition with a variety of nucleophiles.^[4] This reaction is fundamental for the construction of more complex carbon skeletons.

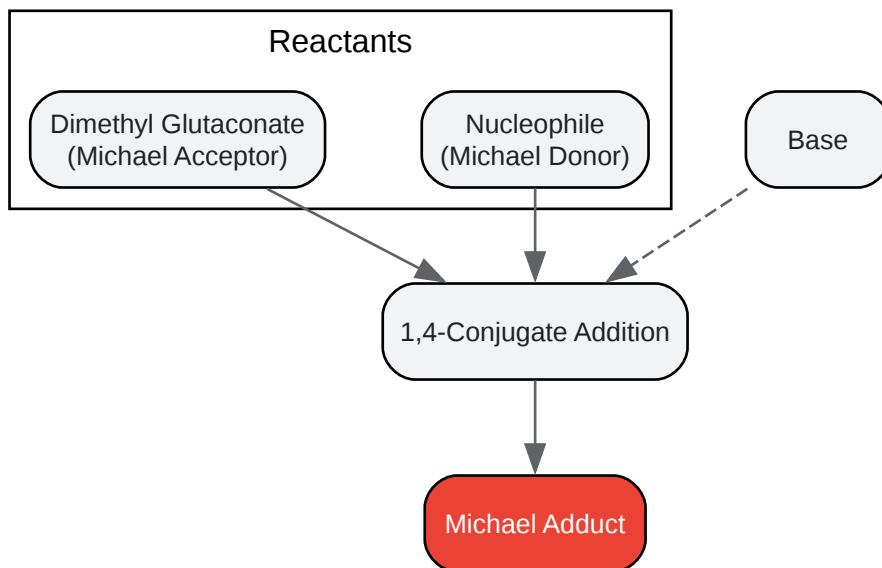
General Experimental Protocol:

A nucleophile (e.g., a malonate ester, an amine, or a thiol) is treated with a base (e.g., sodium ethoxide, triethylamine) in an appropriate solvent to generate the corresponding nucleophilic species. **Dimethyl glutaconate** is then added to the reaction mixture, and the reaction is stirred, typically at room temperature. The progress of the reaction is monitored by TLC. After completion, the reaction is quenched, and the product is isolated and purified.

Entry	Nucleophile	Product	Yield (%)
1	Diethyl malonate	Triethyl 1,1,3-propanetricarboxylate	High
2	Aniline	Dimethyl 3-(phenylamino)glutarate	Moderate
3	Thiophenol	Dimethyl 3-(phenylthio)glutarate	High

Note: Specific yields vary depending on the nucleophile and reaction conditions.

Michael Addition to Dimethyl Glutaconate



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Caption: General workflow for the Michael addition reaction.

Inverse Electron Demand Diels-Alder Reactions

Dimethyl glutaconate can also participate as a dienophile in inverse electron demand Diels-Alder (IEDDA) reactions, reacting with electron-rich dienes to form six-membered rings. This powerful cycloaddition strategy is particularly useful for the synthesis of highly functionalized heterocyclic and carbocyclic systems.[9][10]

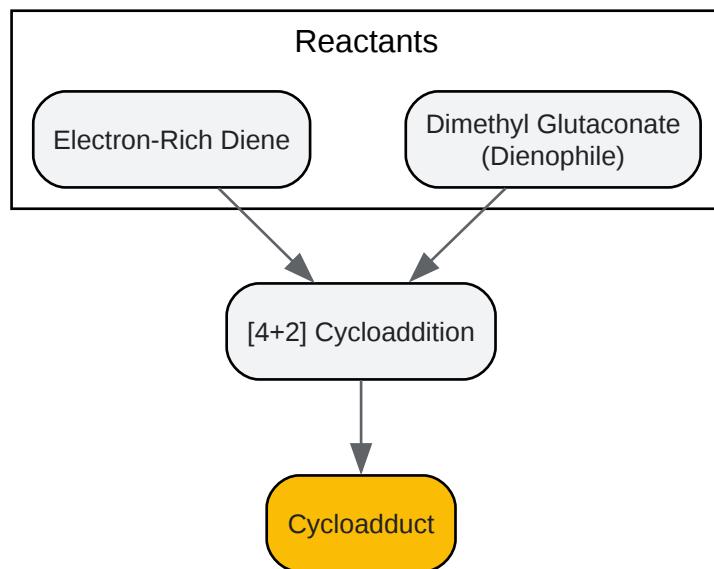
General Experimental Protocol:

An electron-rich diene is mixed with **dimethyl glutaconate** in a suitable solvent. The reaction can be performed under thermal conditions or with Lewis acid catalysis to enhance reactivity and selectivity. The reaction is monitored by TLC or NMR spectroscopy until the starting materials are consumed. The cycloadduct is then isolated and purified.

Entry	Electron-Rich Diene	Product	Yield (%)
1	1,3-Dimethoxy-1,3-butadiene	Dihydro-oxepine derivative	Good
2	2,3-Dimethyl-1,3-butadiene	Substituted cyclohexene	Moderate-Good

Note: Yields are highly dependent on the specific diene and reaction conditions.

Inverse Electron Demand Diels-Alder Reaction

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Caption: Schematic of the IEDDA reaction.

Conclusion

Dimethyl glutaconate is a readily accessible and highly effective precursor for a range of important organic transformations. Its ability to participate in Michael additions, Heck-Matsuda arylations, and Diels-Alder reactions makes it a valuable tool for the synthesis of complex molecular architectures. The detailed protocols and quantitative data provided in this guide are intended to facilitate the application of **dimethyl glutaconate** in diverse research and development settings, from academic laboratories to industrial drug discovery programs.

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- To cite this document: BenchChem. [Dimethyl Glutaconate: A Versatile Precursor in Modern Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b041789#dimethyl-glutaconate-as-a-precursor-in-organic-synthesis]

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